(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)
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Overview
Description
(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[410]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers) is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester typically involves multiple steps, including the formation of the bicyclic core and the introduction of the propylethoxy group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester can be used to study enzyme interactions and metabolic pathways. Its stereochemistry makes it a valuable tool for investigating chiral recognition and binding.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets can be harnessed to design new therapeutic agents for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- (1S, 5R, 6S)-5-(1-n-Butylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester
- (1S, 5R, 6S)-5-(1-n-Pentylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester
Uniqueness
Compared to similar compounds, (1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester stands out due to its specific propylethoxy group, which imparts unique chemical and biological properties. This makes it particularly valuable for applications requiring precise molecular interactions and stereochemical control.
Properties
Molecular Formula |
C14H22O4 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
ethyl (1S,5R,6S)-5-pentan-2-yloxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate |
InChI |
InChI=1S/C14H22O4/c1-4-6-9(3)17-11-7-10(14(15)16-5-2)8-12-13(11)18-12/h7,9,11-13H,4-6,8H2,1-3H3/t9?,11-,12+,13-/m1/s1 |
InChI Key |
QAJAEZLNKJNVLK-PLKNYFGKSA-N |
Isomeric SMILES |
CCCC(C)O[C@@H]1C=C(C[C@H]2[C@@H]1O2)C(=O)OCC |
Canonical SMILES |
CCCC(C)OC1C=C(CC2C1O2)C(=O)OCC |
Origin of Product |
United States |
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